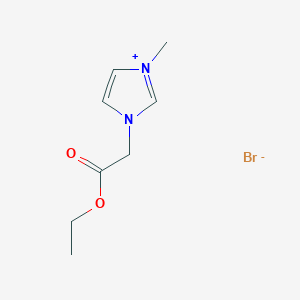
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is an ionic liquid that has garnered attention in various scientific fields due to its unique properties This compound is characterized by its imidazolium core, which is known for its stability and versatility in chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide typically involves the alkylation of 1-methylimidazole with ethyl bromoacetate. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether. The crude product is purified by recrystallization from ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of automated systems for solvent addition and temperature control ensures high efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or thiocyanate.
Oxidation: The ethoxy-oxoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like acetonitrile with nucleophiles such as sodium chloride or potassium iodide.
Oxidation: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Yields various substituted imidazolium salts.
Oxidation: Produces carboxylic acids and other oxidized derivatives.
Reduction: Forms imidazoline derivatives and other reduced products.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Employed in the study of enzyme kinetics and protein folding as it can stabilize various biomolecules.
Medicine: Investigated for its potential as an antimicrobial agent and in drug delivery systems.
Wirkmechanismus
The mechanism by which 3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide exerts its effects is primarily through its ionic interactions. The imidazolium core interacts with various molecular targets, including enzymes and proteins, stabilizing their structures and enhancing their activity. The ethoxy-oxoethyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Methyl-3-octylimidazolium bromide
Uniqueness
3-(2-Ethoxy-2-oxoethyl)-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of the ethoxy-oxoethyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it more versatile in various applications compared to other imidazolium-based ionic liquids .
Eigenschaften
Molekularformel |
C8H13BrN2O2 |
|---|---|
Molekulargewicht |
249.10 g/mol |
IUPAC-Name |
ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C8H13N2O2.BrH/c1-3-12-8(11)6-10-5-4-9(2)7-10;/h4-5,7H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OTUYNJCOAWYCNC-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CN1C=C[N+](=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


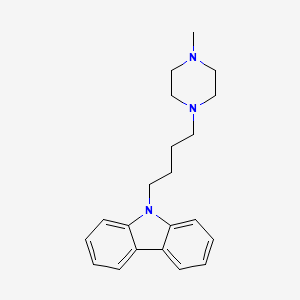
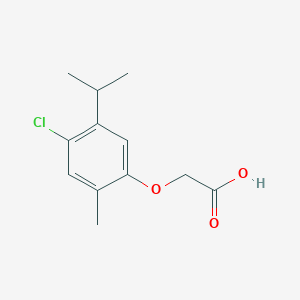
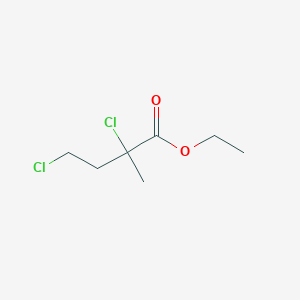

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
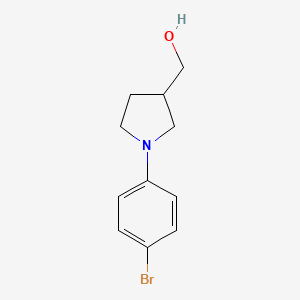
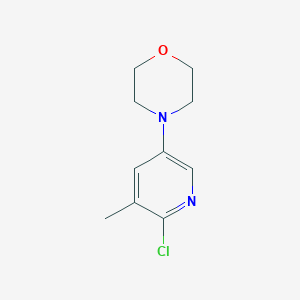
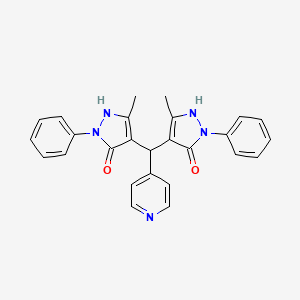
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)

![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)


